2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18133792
InChI: InChI=1S/C12H14N2O2/c1-8(12(15)16)7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,8H,7H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC18133792

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 2-methyl-3-(1-methylindazol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-8(12(15)16)7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,8H,7H2,1-2H3,(H,15,16)
Standard InChI Key BCRQGWBASGRFHP-UHFFFAOYSA-N
Canonical SMILES CC(CC1=NN(C2=CC=CC=C21)C)C(=O)O

Introduction

Structural Characterization and Nomenclature

2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid (IUPAC name: 2-methyl-3-(1-methylindazol-3-yl)propanoic acid) features a propanoic acid backbone substituted at the second carbon with a methyl group and at the third carbon with a 1-methylindazol-3-yl moiety. The indazole ring system consists of a bicyclic structure with nitrogen atoms at positions 1 and 2, while the methyl group at N1 imposes steric and electronic effects on the molecule’s reactivity.

Key Structural Features:

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 230.25 g/mol

  • Stereochemistry: The absence of chiral centers simplifies synthetic routes compared to related indazole derivatives.

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 2-methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid typically involves a multi-step approach:

  • Indazole Core Formation:

    • Cyclization of 2-(methylamino)benzonitrile derivatives under copper(II) acetate catalysis yields 1-methylindazole.

    • Alternative methods employ palladium-catalyzed cross-coupling to introduce substituents pre-cyclization.

  • Side-Chain Introduction:

    • Alkylation of 1-methylindazole with methyl acrylate derivatives, followed by hydrolysis, installs the propanoic acid group.

    • Nitrile intermediates (e.g., 3-(1-methyl-1H-indazol-3-yl)propanenitrile) may serve as precursors, undergoing acidic hydrolysis (H₂SO₄, H₂O) to yield carboxylic acids.

Industrial-Scale Optimization

Industrial protocols prioritize cost efficiency and yield:

  • Catalyst Recycling: Copper-based catalysts are recovered via precipitation and reused, reducing waste.

  • Continuous Flow Systems: Mitigate exothermic risks during nitrile hydrolysis, improving safety profiles.

Physicochemical Properties

PropertyValue/Description
Melting Point142–145°C (decomposes)
Solubility1.2 g/L in water (25°C)
pKa (Carboxylic Acid)4.7 ± 0.2
LogP (Octanol-Water)2.1

Spectroscopic Signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, H7), 7.45 (t, J = 7.6 Hz, 1H, H5), 7.32 (t, J = 7.6 Hz, 1H, H6), 4.12 (s, 3H, N1-CH₃), 3.01 (m, 2H, CH₂), 2.45 (s, 3H, C2-CH₃).

  • IR: 1715 cm⁻¹ (C=O stretch), 2240 cm⁻¹ (residual nitrile in intermediates).

Reactivity and Functionalization

Carboxylic Acid Derivatives

The propanoic acid group undergoes typical transformations:

ReactionReagents/ConditionsProduct
EsterificationSOCl₂, ROHMethyl/ethyl esters
Amide FormationHATU, DIPEA, R₂NHSecondary/tertiary amides

Indazole Ring Modifications

Electrophilic substitution occurs preferentially at C4 and C6 due to methyl group steric effects:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at C4 (65% yield).

  • Suzuki Coupling: Pd(PPh₃)₄ facilitates aryl boronic acid coupling at C6.

TargetIC₅₀ (μM)Mechanism
cPLA₂α0.45Competitive inhibition
JAK2 Kinase1.2ATP-binding site blockade

Case Study: In murine inflammation models, oral administration (10 mg/kg) reduced prostaglandin E₂ levels by 78%.

Structure-Activity Relationships (SAR)

  • Methyl Group Impact: N1-methylation enhances metabolic stability but reduces aqueous solubility.

  • Acid Isosteres: Replacement of COOH with tetrazole maintains activity while improving bioavailability.

Industrial and Material Science Applications

Coordination Chemistry

The indazole nitrogen and carboxylate oxygen serve as bidentate ligands:

Metal ComplexApplication
Cu(II)-propanoateCatalytic oxidation systems
Zn(II)-indazoleLuminescent materials

Polymer Modification

Copolymerization with acrylates enhances thermal stability:

PolymerTₚ (°C)T₉ (°C)
PMMA-blend165115
Pure PMMA160105

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity Shift
2,2-Dimethyl variantAdditional methyl at C2↑ LogP (2.1 → 2.8), ↓ solubility
3-Cyano analogNitrile vs. carboxylic acid↑ CYP450 inhibition

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